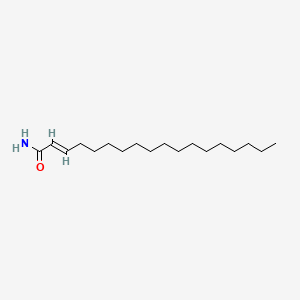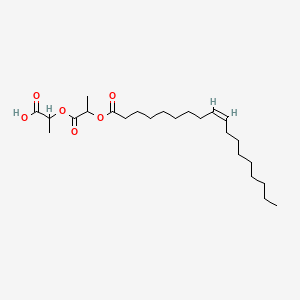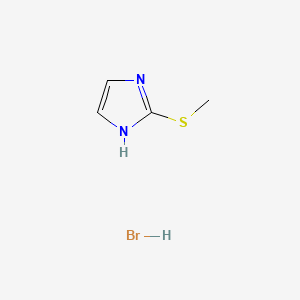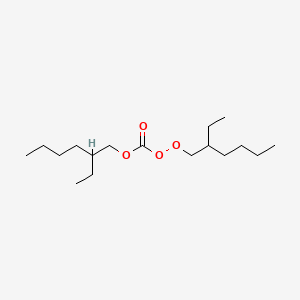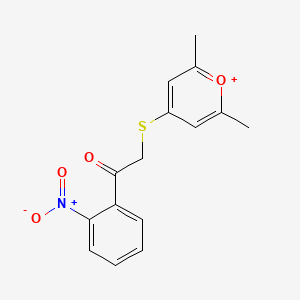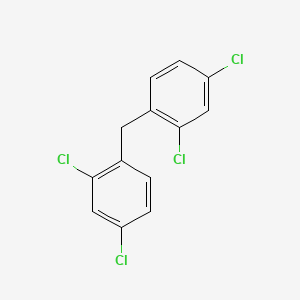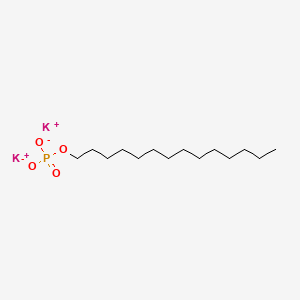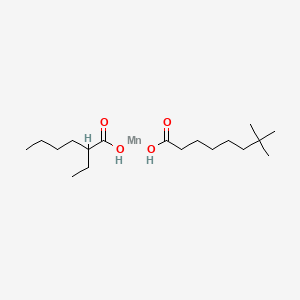
(2-Ethylhexanoato-O)(neodecanoato-O)manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexanoato-O)(neodecanoato-O)manganese is a chemical compound with the molecular formula C18H36MnO4 and a molecular weight of 371.414089. It is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)manganese typically involves the reaction of manganese salts with 2-ethylhexanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethylhexanoato-O)(neodecanoato-O)manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese, which can exist in multiple oxidation states .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state manganese compounds, while reduction may yield lower oxidation state manganese compounds .
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexanoato-O)(neodecanoato-O)manganese has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an imaging agent.
Wirkmechanismus
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)manganese involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the manganese center plays a crucial role in facilitating the transfer of electrons and promoting chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Manganese(II) acetate: Another manganese compound used in similar applications but with different ligands.
Manganese(III) acetylacetonate: Known for its use as a catalyst in organic synthesis.
Manganese(II) chloride: Commonly used in laboratory and industrial settings for various chemical reactions.
Uniqueness: (2-Ethylhexanoato-O)(neodecanoato-O)manganese is unique due to its specific combination of ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications where other manganese compounds may not be as effective .
Eigenschaften
CAS-Nummer |
94247-30-0 |
|---|---|
Molekularformel |
C18H36MnO4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
7,7-dimethyloctanoic acid;2-ethylhexanoic acid;manganese |
InChI |
InChI=1S/C10H20O2.C8H16O2.Mn/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
LOQMKFSFQTUFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CC(C)(C)CCCCCC(=O)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



